tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate
CAS No.: 1286273-14-0
Cat. No.: VC3373928
Molecular Formula: C13H24N2O3
Molecular Weight: 256.34 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate - 1286273-14-0](/images/structure/VC3373928.png)
Specification
CAS No. | 1286273-14-0 |
---|---|
Molecular Formula | C13H24N2O3 |
Molecular Weight | 256.34 g/mol |
IUPAC Name | tert-butyl N-[(1-acetylpiperidin-4-yl)methyl]carbamate |
Standard InChI | InChI=1S/C13H24N2O3/c1-10(16)15-7-5-11(6-8-15)9-14-12(17)18-13(2,3)4/h11H,5-9H2,1-4H3,(H,14,17) |
Standard InChI Key | WSXWLCLSFLXVGY-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C |
Canonical SMILES | CC(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Molecular Structure
tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate contains several key structural components that define its chemical properties and reactivity:
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A central piperidine ring with an acetyl group attached to the nitrogen at position 1
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A methylene linker connecting the piperidine ring at position 4 to a carbamate group
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A tert-butyloxycarbonyl (Boc) protecting group on the terminal amine
The chemical structure can be represented by the molecular formula C₁₃H₂₄N₂O₃, featuring two nitrogen atoms (one in the piperidine ring and one in the carbamate group) and three oxygen atoms (one in the acetyl group and two in the carbamate group).
Physical Properties
Based on analysis of similar carbamate compounds, the following physical properties can be inferred:
Property | Value | Notes |
---|---|---|
Molecular Weight | 256.34 g/mol | Calculated from molecular formula |
Physical State | White to off-white solid | Typical for similar carbamates |
Melting Point | 95-105°C (estimated) | Based on similar piperidine derivatives |
Solubility | Soluble in organic solvents (DCM, CHCl₃, THF); poorly soluble in water | Characteristic of Boc-protected amines |
Log P | ~2.3 (estimated) | Indicates moderate lipophilicity |
pKa | ~14.5 (carbamate NH) | Estimated based on similar compounds |
Chemical Stability
The compound exhibits distinct stability characteristics similar to other tert-butyl carbamates:
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Stable under normal laboratory conditions at room temperature
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Sensitive to strong acids due to the acid-labile Boc protecting group
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Relatively stable in basic conditions
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Should be stored away from strong acids and oxidizing agents
Synthesis Methods
Common Synthetic Routes
The synthesis of tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate typically employs a multi-step approach:
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Starting Material Preparation: Beginning with 4-(aminomethyl)piperidine or 4-piperidylmethanol as precursors
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Protection of the Piperidine Nitrogen: Selective acetylation of the piperidine nitrogen using acetic anhydride or acetyl chloride
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Carbamate Formation: Introduction of the Boc group through reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base
Alternatively, a convergent approach may be used:
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Initial Boc Protection: Protection of the primary amine in 4-(aminomethyl)piperidine with Boc₂O
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Acetylation: Selective acetylation of the piperidine nitrogen with acetyl chloride under controlled conditions
Reaction Conditions
Typical reaction conditions for the key synthetic steps include:
Synthetic Step | Reagents | Solvent | Temperature | Catalyst/Base |
---|---|---|---|---|
Boc Protection | Boc₂O (1.1 eq) | DCM or THF | 0°C to RT | TEA or DIPEA |
Acetylation | Acetyl chloride (1.1 eq) | DCM | 0°C to RT | TEA or DIPEA |
One-pot synthesis | Boc₂O, Acetyl chloride | THF | Staged temperature | Potassium carbonate |
Chemical Reactions
Characteristic Reactions
tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate participates in several characteristic reactions:
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Boc Deprotection: Removal of the tert-butyloxycarbonyl group under acidic conditions (typically TFA in DCM or HCl in dioxane) to reveal the free primary amine
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Amide Hydrolysis: Hydrolysis of the acetyl group under basic conditions to generate the corresponding N-Boc-protected aminomethylpiperidine
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Nucleophilic Substitutions: The free amine (after Boc deprotection) can participate in various nucleophilic substitution reactions
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Reduction: The carbonyl groups can undergo reduction with appropriate reducing agents
Mechanisms of Action
The reactivity of tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate is primarily determined by its functional groups:
Applications in Research and Development
Pharmaceutical Intermediates
tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate serves as a valuable intermediate in the synthesis of pharmaceutically active compounds:
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As a building block in the synthesis of peptide-based drug candidates
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In the development of enzyme inhibitors, particularly those targeting proteases
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For the preparation of receptor ligands, especially those interacting with G-protein coupled receptors
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In the synthesis of compounds with improved pharmacokinetic properties due to the balanced lipophilicity imparted by the piperidine and protecting groups
Chemical Biology Applications
Research applications extend to chemical biology, where the compound finds use in:
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Preparation of affinity probes for protein target identification
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Development of activity-based protein profiling tools
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Construction of peptide conjugates for cellular delivery
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Design of peptidomimetics with enhanced stability
Structure-Activity Relationships
Key Structural Features
The biological activity of tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate and its derivatives is influenced by several structural elements:
Modification Effects
Various modifications to the core structure can produce compounds with altered biological properties:
Modification | Effect on Properties |
---|---|
Removal of the Boc group | Increases water solubility, reveals free amine for further functionalization |
Substitution of acetyl with other acyl groups | Alters lipophilicity, binding affinity, and pharmacokinetic properties |
Introduction of substituents on the piperidine ring | Can enhance selectivity for specific biological targets |
Replacement of the methylene linker with other groups | Affects conformational flexibility and binding orientation |
Analytical Characterization
Spectroscopic Properties
The compound can be characterized using various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR shows characteristic signals for the tert-butyl group (singlet at ~1.4 ppm), piperidine protons (multiple signals between 1.2-3.5 ppm), acetyl methyl group (singlet at ~2.0 ppm), and carbamate NH (broad signal at ~4.5-5.0 ppm)
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¹³C NMR displays signals for carbonyl carbons of the acetyl and carbamate groups at ~170 and ~155 ppm, respectively
Infrared (IR) Spectroscopy:
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Strong absorption bands for carbonyl stretching of the acetyl group (~1680 cm⁻¹) and carbamate group (~1700 cm⁻¹)
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N-H stretching band at ~3300-3400 cm⁻¹
Chromatographic Analysis
Chromatographic methods for analysis include:
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High-Performance Liquid Chromatography (HPLC): Typically using C18 reversed-phase columns with gradients of acetonitrile and water
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Thin-Layer Chromatography (TLC): Visualization using ninhydrin or UV detection after development in systems containing ethyl acetate and hexanes
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Gas Chromatography-Mass Spectrometry (GC-MS): After appropriate derivatization to enhance volatility
Comparison with Related Compounds
Structural Analogs
Comparison with structurally related compounds provides insight into the unique properties of tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate:
Research Frontiers and Future Directions
Current Research Applications
Ongoing research involving tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate and related compounds focuses on:
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Development of novel peptide-based therapeutics
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Structure-activity relationship studies for various biological targets
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Use as a scaffold for the design of enzyme inhibitors
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Application in peptidomimetic research
Future Prospects
Potential future directions include:
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Exploration of alternative protecting group strategies for specific applications
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Development of improved synthetic routes with higher yields and fewer byproducts
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Investigation of biological activities in emerging therapeutic areas
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Application in bioconjugation chemistry and targeted drug delivery systems
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